N-(5-acetamido-2,4-dinitrophenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-dinitrophenyl)acetamide typically involves the nitration of acetanilide derivatives followed by acetylation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-(5-acetamido-2,4-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2,5-dinitrophenyl)acetamide: Similar structure but with a methoxy group instead of an acetamido group.
2,4-Dinitroacetanilide: Similar structure but lacks the additional acetamido group.
Uniqueness
N-(5-acetamido-2,4-dinitrophenyl)acetamide is unique due to the presence of both acetamido and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6/c1-5(15)11-7-3-8(12-6(2)16)10(14(19)20)4-9(7)13(17)18/h3-4H,1-2H3,(H,11,15)(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJAOAIDGSSZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348715 | |
Record name | N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42783-40-4 | |
Record name | N-(5-acetamido-2,4-dinitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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